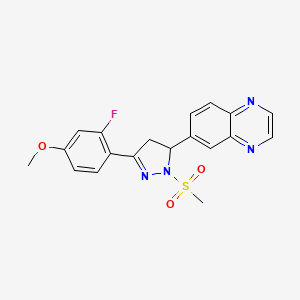

6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrazole ring, a methoxy group, and a sulfonyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline and pyrazole rings. This could potentially be achieved through condensation reactions or cycloadditions. The fluoro, methoxy, and sulfonyl groups would then be added in subsequent steps, possibly through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and pyrazole rings would likely contribute to the rigidity of the molecule, while the fluoro, methoxy, and sulfonyl groups could influence its polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluoro group might be relatively inert, while the methoxy and sulfonyl groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its stability could be influenced by the presence of the fluoro group, and its reactivity could be determined by the methoxy and sulfonyl groups .Applications De Recherche Scientifique

Selective COX-2 Inhibitors

- Compounds related to this chemical structure have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity, with a focus on selective COX-2 inhibition. This has implications for developing new anti-inflammatory agents with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Singh et al., 2004).

Anticancer Activity

- A series of quinoxaline derivatives have been designed, synthesized, and their anticancer activities evaluated. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential utility in cancer treatment (Reddy et al., 2015).

Corrosion Inhibition

- Quinoxaline derivatives have been tested as corrosion inhibitors for mild steel in acidic media. These compounds exhibit excellent inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Olasunkanmi & Ebenso, 2019).

Chemical Syntheses and Applications

- Novel synthetic routes have been developed to create a variety of quinoxaline derivatives with potential applications in materials science, pharmaceuticals, and as intermediates for further chemical transformations. These syntheses explore the versatility and reactivity of quinoxaline cores under different conditions, leading to compounds with unique properties and potential applications (Didenko et al., 2015).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its physical and chemical characteristics .

Propriétés

IUPAC Name |

6-[5-(2-fluoro-4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3S/c1-27-13-4-5-14(15(20)10-13)17-11-19(24(23-17)28(2,25)26)12-3-6-16-18(9-12)22-8-7-21-16/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWVKVYAIUEQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone](/img/structure/B2625432.png)

![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)